![molecular formula C46H79N2+ B14238495 Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl- CAS No. 216148-77-5](/img/structure/B14238495.png)
Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl- is a pyridinium cation with a methyl substituent at the 1-position and a 4-(dihexadecylamino)styryl substituent at the 4-position . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl- typically involves the reaction of 4-(dihexadecylamino)benzaldehyde with 1-methylpyridinium iodide under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired styryl-pyridinium compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the styryl group.
Reduction: Reduced forms of the pyridinium ring.
Substitution: Substituted pyridinium derivatives.
Scientific Research Applications
Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl- has several scientific research applications:
Chemistry: Used as a fluorochrome for staining biological specimens.
Biology: Employed in studies involving cell imaging and tracking due to its fluorescent properties.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl- involves its interaction with cellular components, primarily through its fluorescent properties. The compound can bind to specific molecular targets, allowing for visualization and tracking in biological systems . The exact molecular pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-
- Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-
- Pyridinium, 4-[2-[4-(dipropylamino)phenyl]ethenyl]-1-methyl-
Uniqueness
Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl- is unique due to its long alkyl chains, which enhance its hydrophobic interactions and membrane permeability. This property makes it particularly useful in applications requiring strong membrane association and fluorescence .
Properties
CAS No. |
216148-77-5 |
|---|---|
Molecular Formula |
C46H79N2+ |
Molecular Weight |
660.1 g/mol |
IUPAC Name |
N,N-dihexadecyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline |
InChI |
InChI=1S/C46H79N2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-40-48(41-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)46-36-34-44(35-37-46)32-33-45-38-42-47(3)43-39-45/h32-39,42-43H,4-31,40-41H2,1-3H3/q+1 |
InChI Key |
SEJDJGWZQZQVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole](/img/structure/B14238415.png)
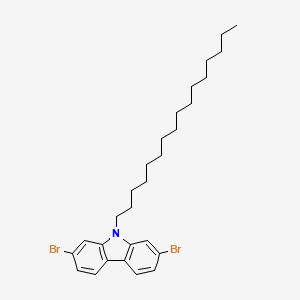
![[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol](/img/structure/B14238422.png)
![1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine](/img/structure/B14238425.png)
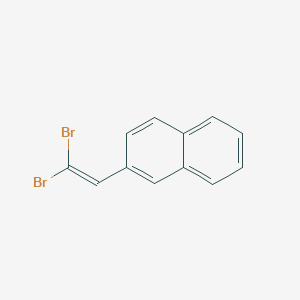
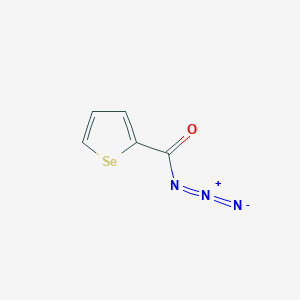
![1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14238451.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14238455.png)
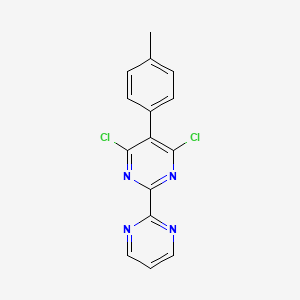
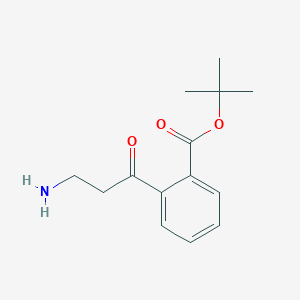
![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)
![(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one](/img/structure/B14238487.png)
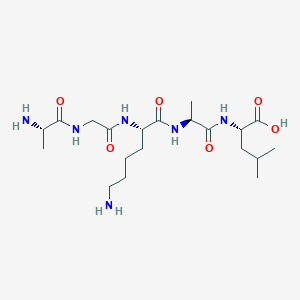
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)
